molecular formula C13H11ClN2O B2448332 (3-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate CAS No. 939888-16-1

(3-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate

Cat. No.: B2448332
CAS No.: 939888-16-1
M. Wt: 246.69
InChI Key: OOHBILVOEWZNTL-SXGWCWSVSA-N
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Description

(3-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate is a chemical compound with a complex structure that includes a chlorobenzyl group and a pyridinylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate typically involves a multi-step process. One common method includes the reaction of 3-chlorobenzyl chloride with 4-pyridinylmethylideneamine under specific conditions to form the desired product. The reaction conditions often require a controlled temperature and the presence of a suitable solvent to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful monitoring of reaction parameters to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(3-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (3-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the context of its use, such as in enzyme inhibition or receptor binding studies.

Comparison with Similar Compounds

Similar Compounds

  • (3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate
  • (3-chlorobenzyl)[(Z)-2-pyridinylmethylidene]ammoniumolate

Uniqueness

(3-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and biological activities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-pyridin-4-ylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-13-3-1-2-12(8-13)10-16(17)9-11-4-6-15-7-5-11/h1-9H,10H2/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHBILVOEWZNTL-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C[N+](=CC2=CC=NC=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C/[N+](=C/C2=CC=NC=C2)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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